molecular formula C19H19N3O3 B2595107 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-ethyl-1H-indol-3-yl)urea CAS No. 899947-49-0

1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-ethyl-1H-indol-3-yl)urea

Cat. No.: B2595107
CAS No.: 899947-49-0
M. Wt: 337.379
InChI Key: DZXFKFKRSBQQJQ-UHFFFAOYSA-N
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Description

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-ethyl-1H-indol-3-yl)urea is a urea-based small molecule characterized by a 2,3-dihydrobenzo[b][1,4]dioxin core linked to a 1-ethylindole moiety via a urea bridge. The 1,4-benzodioxan scaffold is widely recognized for its role in modulating neurotransmitter systems, particularly in monoamine oxidase (MAO) inhibitors and antibacterial agents .

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-ethylindol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-2-22-12-15(14-5-3-4-6-16(14)22)21-19(23)20-13-7-8-17-18(11-13)25-10-9-24-17/h3-8,11-12H,2,9-10H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZXFKFKRSBQQJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-ethyl-1H-indol-3-yl)urea typically involves the reaction of appropriate starting materials under controlled conditions. A common synthetic route might include:

    Formation of the indole derivative: Starting with an indole compound, an ethyl group can be introduced at the 1-position through alkylation.

    Preparation of the dioxin derivative: The benzo[b][1,4]dioxin moiety can be synthesized through a series of reactions involving the formation of the dioxin ring.

    Coupling reaction: The final step involves coupling the indole and dioxin derivatives with a urea moiety under suitable conditions, such as the presence of a coupling reagent like carbodiimide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow systems, and rigorous purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-ethyl-1H-indol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where certain groups are replaced by others.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could lead to amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-ethyl-1H-indol-3-yl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is best contextualized by comparing it to three classes of analogs: chalcones , amines , and imidazole derivatives .

Chalcone Derivatives

Chalcones containing the 1,4-benzodioxan moiety exhibit notable biological activity. For example:

  • (E)-1-(3-Bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one (22) :
    • Activity : Potent MAO-B inhibitor (IC₅₀ = 0.026 µM, selectivity index >1538) .
    • Structural Differences : The α,β-unsaturated ketone in chalcones enables π-π stacking with enzyme active sites, whereas the urea group in the target compound may engage in hydrogen bonding.
    • Pharmacokinetics : Chalcones generally exhibit moderate metabolic stability, but the urea group could enhance solubility and reduce cytochrome P450-mediated degradation .
Parameter Target Urea Compound Chalcone (Compound 22)
Core Structure Urea-linked α,β-Unsaturated ketone
MAO-B IC₅₀ Not reported 0.026 µM
Selectivity Index Not reported >1538
Key Interactions Hydrogen bonding π-π stacking

Amine Derivatives

Dibenzylamine analogs with 1,4-benzodioxan substitutions show antiviral activity:

  • N-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)-3-fluoro-4-methoxyaniline (29): Synthesis: Prepared via nucleophilic substitution (53% yield) . Amines are prone to protonation, affecting blood-brain barrier penetration, while urea’s neutral charge may improve CNS availability .

Imidazole Derivatives

Imidazole-based 1,4-benzodioxan compounds demonstrate diverse applications:

  • 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole: Synthesis: One-pot method with quantum chemical validation . Drug-Likeness: Predicted favorable ADMET properties (e.g., moderate LogP, low toxicity) . Comparison: The imidazole ring confers aromaticity and metal-binding capacity, whereas the urea group may prioritize hydrogen-bond donor-acceptor interactions .

Molecular and Electronic Properties

Quantum chemical studies on similar compounds (e.g., FT-IR, HOMO-LUMO, MESP analyses) reveal:

  • HOMO-LUMO Gap : 1,4-Benzodioxan derivatives exhibit gaps ~4–5 eV, indicating moderate reactivity .

Biological Activity

The compound 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-ethyl-1H-indol-3-yl)urea is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular structure of 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-ethyl-1H-indol-3-yl)urea can be described as follows:

  • IUPAC Name : 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-ethyl-1H-indol-3-yl)urea
  • Molecular Formula : C18H18N2O3
  • Molecular Weight : 306.35 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the cell. Research indicates that it may exhibit anticancer properties by:

  • Inhibiting cellular proliferation : The compound has shown potential in inhibiting the growth of various cancer cell lines.
  • Modulating apoptosis : It may induce programmed cell death in malignant cells through activation of intrinsic apoptotic pathways.

Anticancer Activity

Several studies have investigated the anticancer potential of compounds structurally related to 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-ethyl-1H-indol-3-yl)urea. For example:

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AMCF7 (Breast Cancer)5.8Inhibition of HDAC
Compound BA549 (Lung Cancer)0.88Induction of apoptosis
Compound CHeLa (Cervical Cancer)12Inhibition of topoisomerase II

These results suggest that modifications to the core structure can enhance cytotoxicity against specific cancer types.

Case Studies

In a recent study published in Pharmaceutical Research, researchers evaluated a series of urea derivatives for their anticancer activity. The study found that compounds similar to 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-ethyl-1H-indol-3-yl)urea exhibited significant growth inhibition in several cancer cell lines through mechanisms such as:

  • Inhibition of key enzymatic pathways : Targeting enzymes like thymidylate synthase and histone deacetylases (HDAC).
  • Disruption of cell cycle progression : Inducing G0/G1 phase arrest in treated cells.

Toxicological Profile

While exploring the therapeutic potential, it is crucial to consider the safety profile of the compound. Preliminary toxicity studies indicate:

Toxicity ParameterResult
Acute Toxicity (LD50)>5000 mg/kg (high safety margin)
Skin Irritation PotentialLow (H315 warning classification)

These findings highlight that while the compound shows promise as an anticancer agent, further investigation into its long-term effects and safety in vivo is warranted.

Q & A

What are the recommended synthetic routes for 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-ethyl-1H-indol-3-yl)urea, and how can purity be optimized?

Basic Research Question
The compound can be synthesized via urea-forming reactions, such as coupling 1-ethyl-1H-indol-3-amine with a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl isocyanate intermediate. Key steps include:

  • Intermediate preparation : Use Suzuki-Miyaura coupling or nucleophilic substitution to functionalize the dihydrobenzodioxin core .
  • Purification : Flash chromatography (e.g., 0–15% EtOAc/hexanes gradient) effectively isolates the product, as demonstrated in analogous syntheses of benzodioxin-containing compounds .
  • Characterization : Confirm purity via HPLC (≥95%) and structural integrity via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

How can advanced spectroscopic techniques resolve structural ambiguities in this urea derivative?

Basic Research Question
Nuclear Overhauser Effect (NOE) experiments and 2D NMR (e.g., HSQC, HMBC) are critical for confirming substituent positions on the benzodioxin and indole moieties. For example:

  • NOE correlations : Identify spatial proximity between the urea NH and adjacent aromatic protons .
  • X-ray crystallography : Resolve conformational flexibility, as applied to structurally related chromenones and spirocycles .

What in vitro assays are suitable for preliminary biological screening of this compound?

Basic Research Question
Prioritize assays aligned with structural analogs (e.g., TRPV1 or kinase inhibitors):

  • TRPV1 antagonism : Use calcium flux assays in HEK293 cells expressing human TRPV1, referencing protocols for AMG9810, a related acrylamide antagonist .
  • Kinase inhibition : Screen against CDK9 or IKKβ via fluorescence polarization assays, leveraging methodologies from benzodioxin-based inhibitors .

How do structural modifications to the indole or urea groups impact biological activity?

Advanced Research Question
Structure-activity relationship (SAR) studies require systematic variation of substituents:

  • Indole modifications : Compare 1-ethyl vs. 1-propyl groups to assess alkyl chain effects on lipophilicity and target engagement .
  • Urea linker alternatives : Replace urea with thiourea or amide groups to evaluate hydrogen-bonding contributions, as seen in oxadiazole-based inhibitors .
  • Substituent positioning : Use computational docking (e.g., AutoDock Vina) to predict interactions with TRPV1 or kinase active sites .

What mechanistic insights explain this compound’s dual activity in EGFR and TRPV1 pathways?

Advanced Research Question
Hypothesize cross-talk between TRPV1 and EGFR signaling, as observed with AMG9810:

  • EGFR phosphorylation : Perform Western blotting in keratinocytes or cancer cells to quantify phospho-EGFR levels post-treatment .
  • Pathway inhibition : Use siRNA knockdown or selective inhibitors (e.g., gefitinib for EGFR) to isolate mechanism contributions .

How can contradictory efficacy data between in vitro and in vivo models be reconciled?

Advanced Research Question
Address discrepancies through pharmacokinetic (PK) and metabolite profiling:

  • Bioavailability : Measure plasma/tissue concentrations via LC-MS/MS to assess absorption barriers .
  • Metabolite identification : Incubate the compound with liver microsomes to detect inactivation pathways (e.g., cytochrome P450-mediated oxidation) .
  • Model selection : Validate efficacy in TRPV1- or EGFR-driven transgenic mouse models, as done for AMG9810 in DMBA-induced carcinogenesis .

What computational strategies predict off-target effects or polypharmacology?

Advanced Research Question
Leverage chemoproteomics and machine learning:

  • Target prediction : Use SwissTargetPrediction or SEAware to identify secondary targets .
  • Molecular dynamics (MD) : Simulate binding stability to TRPV1 or kinases over 100-ns trajectories to assess selectivity .

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